molecular formula C13H18N2O2 B12998904 2-Phenyl-2-(piperidin-3-yloxy)acetamide

2-Phenyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B12998904
M. Wt: 234.29 g/mol
InChI Key: DNMADSMJJBCTPS-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-3-yloxy)acetamide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of acetamide, featuring a phenyl group and a piperidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of phenylacetic acid derivatives with piperidine derivatives. One common method involves the following steps:

    Formation of the Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Reaction with Piperidine: The acid chloride is then reacted with piperidine to form the desired product.

The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the hydrochloric acid formed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-3-yloxy)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride are used for electrophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Phenyl-2-(piperidin-3-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine-2-acetamide: Similar structure but lacks the piperidin-3-yloxy group.

    2-Piperidinones: These compounds share the piperidine ring but differ in their functional groups.

Uniqueness

2-Phenyl-2-(piperidin-3-yloxy)acetamide is unique due to the presence of both a phenyl group and a piperidin-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-phenyl-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C13H18N2O2/c14-13(16)12(10-5-2-1-3-6-10)17-11-7-4-8-15-9-11/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16)

InChI Key

DNMADSMJJBCTPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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